molecular formula C10H8O2 B13347976 Naphthalene-1,3(2H,4H)-dione CAS No. 105801-86-3

Naphthalene-1,3(2H,4H)-dione

Cat. No.: B13347976
CAS No.: 105801-86-3
M. Wt: 160.17 g/mol
InChI Key: KXXLCMPSLFIEEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,3(2H,4H)-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.

Another method involves the cyclization of 2-hydroxy-1-naphthaldehyde in the presence of a strong acid catalyst. This reaction proceeds through an intramolecular aldol condensation, resulting in the formation of the desired dione compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be further oxidized to form naphthalene-1,2,3-trione using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 1,3-dihydroxynaphthalene or other partially reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Naphthalene-1,2,3-trione

    Reduction: 1,3-dihydroxynaphthalene

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Scientific Research Applications

Naphthalene-1,3(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of naphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

The compound’s aromatic structure also allows it to participate in electron transfer reactions, which can be important in its role as an antioxidant or pro-oxidant, depending on the context.

Comparison with Similar Compounds

Naphthalene-1,3(2H,4H)-dione can be compared with other naphthalene derivatives, such as:

    Naphthalene-1,2-dione: Similar in structure but with carbonyl groups at the 1 and 2 positions. It has different reactivity and applications.

    Naphthalene-2,3-dione: Another isomer with carbonyl groups at the 2 and 3 positions, exhibiting distinct chemical properties.

    Naphthalene-1,4-dione (1,4-naphthoquinone): Widely studied for its biological activities and used in the synthesis of various pharmaceuticals.

Biological Activity

Naphthalene-1,3(2H,4H)-dione, also known as 1,3-naphthoquinone, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a naphthalene ring with two carbonyl groups at the 1 and 3 positions. This arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and protein-tyrosine phosphatases, which can disrupt cancer cell proliferation and survival pathways .
  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is particularly relevant in cancer therapy, where ROS can induce apoptosis in tumor cells .
  • Antimicrobial Activity : Naphthalene derivatives exhibit antibacterial and antifungal properties through mechanisms that may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives:

  • Cytotoxicity Studies : Research has demonstrated that naphthalene derivatives can induce cytotoxic effects against various cancer cell lines. For instance, a study reported that certain naphthalene derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .
CompoundCell LineIC50 (µM)Mechanism
6aMDA-MB-2311Apoptosis induction
6bPC35Cell cycle arrest

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses .

Antibacterial and Antifungal Effects

The compound exhibits notable antibacterial and antifungal activities. For example:

  • Inhibition of Pathogens : Studies have reported that naphthalene derivatives can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans through interference with their metabolic functions .

Case Studies

  • Cytotoxicity Evaluation : A recent study synthesized novel naphthalene derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The results indicated that these compounds effectively induced apoptosis at low concentrations .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of naphthalene derivatives against common pathogens. The results showed promising inhibitory effects, suggesting potential therapeutic applications in treating infections .

Properties

CAS No.

105801-86-3

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4H-naphthalene-1,3-dione

InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2

InChI Key

KXXLCMPSLFIEEH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC(=O)C2=CC=CC=C21

Origin of Product

United States

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